3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine
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Overview
Description
3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine is a heterocyclic compound that features both imidazole and pyridazine rings. The presence of the trifluoromethyl group and the thioether linkage adds to its chemical complexity and potential for diverse reactivity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine typically involves multi-step organic synthesis. One common approach is the nucleophilic substitution reaction where a pyridazine derivative is reacted with a suitable imidazole derivative under controlled conditions. The reaction may involve the use of bases such as potassium carbonate or sodium hydride to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides or acyl chlorides react with the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The thioether linkage may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)pyridazine: Lacks the trifluoromethylbenzylthio group, resulting in different reactivity and biological activity.
6-(3-(Trifluoromethyl)benzylthio)pyridazine: Lacks the imidazole ring, affecting its ability to interact with certain biological targets.
3-(1H-imidazol-1-yl)-6-(methylthio)pyridazine: The methylthio group is less bulky and less electron-withdrawing compared to the trifluoromethylbenzylthio group, leading to different chemical and biological properties.
Uniqueness
3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine is unique due to the combination of the imidazole and pyridazine rings with the trifluoromethylbenzylthio group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-imidazol-1-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4S/c16-15(17,18)12-3-1-2-11(8-12)9-23-14-5-4-13(20-21-14)22-7-6-19-10-22/h1-8,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPKVSQPDQHYEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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